molecular formula C12H17NO B3366778 trans-1-Benzyl-4-methylpyrrolidin-3-ol CAS No. 144124-87-8

trans-1-Benzyl-4-methylpyrrolidin-3-ol

Cat. No.: B3366778
CAS No.: 144124-87-8
M. Wt: 191.27 g/mol
InChI Key: NTDFIGIMQABQLD-ZYHUDNBSSA-N
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Description

trans-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 2. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol and an InChIKey of NTDFIGIMQABQLD-JQWIXIFHSA-N . This compound is available commercially from two suppliers and is often utilized as a building block in organic synthesis, particularly in pharmaceutical and asymmetric catalysis research due to its stereochemical rigidity and functional group diversity.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFIGIMQABQLD-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and it may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Features of trans-1-Benzyl-4-methylpyrrolidin-3-ol and Related Compounds

Compound Name Substituents (Position) Functional Groups Molecular Formula InChIKey
This compound 4-Me, 3-OH Hydroxyl, Benzyl C₁₂H₁₇NO NTDFIGIMQABQLD-JQWIXIFHSA-N
trans-4-Amino-1-benzylpyrrolidin-3-ol 4-NH₂, 3-OH Amino, Hydroxyl, Benzyl C₁₁H₁₆N₂O Not reported
trans-1-Benzyl-4-(2-Cl-Ph)pyrrolidine-3-COOH 4-(2-Cl-Ph), 3-COOH Carboxylic Acid, Benzyl C₁₈H₁₇ClNO₂ IDICLIGALZTBJB-CVEARBPZSA-N
trans-1-Benzyl-4-methoxycarbonyl-pyrrolidine-3-COOH 4-COOMe, 3-COOH Carboxylic Acid, Ester, Benzyl C₁₅H₁₇NO₄ LMUPOQGHGMIUFC-ZYHUDNBSSA-N

Key Observations :

  • Functional Group Diversity: The hydroxyl group in the target compound contrasts with amino (e.g., trans-4-amino derivative ) or carboxylic acid groups (e.g., 3-carboxylic acid derivatives ), impacting polarity and reactivity.
  • Steric Effects: Methyl substituents (as in the target) introduce less steric hindrance compared to bulkier groups like 2-chlorophenyl or tert-butylphenoxy (e.g., ’s compound).
  • Chirality : All listed compounds exhibit trans stereochemistry, critical for applications in enantioselective synthesis.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted logP Aqueous Solubility (mg/mL) Suppliers
This compound 191.27 ~1.5 Moderate (10–50) 2
trans-4-Amino-1-benzylpyrrolidin-3-ol 192.26 ~0.8 High (>50) 1
trans-1-Benzyl-4-(2-Cl-Ph)pyrrolidine-3-COOH 310.79 ~3.2 Low (<1) 1

Analysis :

  • Hydrophilicity: The amino derivative (logP ~0.8) is more hydrophilic than the target compound (logP ~1.5) due to its basic amino group .
  • Solubility : Carboxylic acid derivatives exhibit poor aqueous solubility due to increased hydrophobicity from aryl groups (e.g., 2-chlorophenyl) .

Biological Activity

trans-1-Benzyl-4-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 191.27 g/mol . This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone. This reaction is generally performed under controlled conditions using catalysts to ensure the desired stereochemistry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This compound can modulate the activity of these biomolecules, leading to various physiological effects. The exact molecular targets may vary depending on the context of its use, but it has shown potential in several areas:

  • Neuropharmacology : Analogous compounds have been studied for their effects on the central nervous system (CNS), suggesting that this compound may exhibit similar properties .
  • Antiepileptic Activity : Some pyrrolidine derivatives have demonstrated significant activity as antiepileptic agents, indicating that this compound may also possess anticonvulsant properties .

In Vitro Studies

In vitro studies have indicated that this compound can influence cellular processes such as apoptosis and cell proliferation. For instance, research has shown that certain derivatives can inhibit tumor cell growth, suggesting a potential role in cancer therapy.

Case Studies

  • Anticonvulsant Activity : A study investigated various pyrrolidine derivatives, including this compound, for their anticonvulsant effects in animal models. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential use in treating epilepsy .
  • Neuroprotective Effects : Another case study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could reduce markers of oxidative stress and improve cell viability in neuronal cultures exposed to harmful agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds was conducted:

Compound NameStructure SimilarityBiological Activity
1-Benzyl-4-methylpyrrolidin-3-oneSimilarModerate CNS activity
4-Methyl-1-phenylpyrrolidin-3-olSimilarAnticonvulsant properties
N-Benzyl-3-hydroxy-4-methylpyrrolidineClose analogNeuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Benzyl-4-methylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
trans-1-Benzyl-4-methylpyrrolidin-3-ol

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